Chiral TIQ derivatives have been utilized as chiral auxiliaries in asymmetric synthesis []. Their ability to induce diastereoselectivity in various reactions makes them valuable tools in organic synthesis.
Recent studies have identified certain TIQ derivatives as inhibitors of deoxyribonuclease I (DNase I) []. These findings open up possibilities for investigating their potential therapeutic applications, particularly in areas where modulating DNase I activity could be beneficial.
TIQ derivatives like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) are investigated for their potential role in Parkinson's disease pathogenesis [, , ]. They are believed to contribute to the disease by inhibiting complex I in the mitochondria, leading to oxidative stress and neuronal damage. Understanding the mechanism of action of these compounds could lead to novel therapeutic strategies for Parkinson's disease.
Certain TIQ derivatives have shown promise as PPARγ agonists for treating type 2 diabetes [, , ]. These compounds improve insulin sensitivity and glucose homeostasis, making them potential therapeutic agents for managing this metabolic disorder.
TIQ derivatives with specific stereochemistry have been identified as potent ACE inhibitors [, ]. These compounds could be potential candidates for developing new antihypertensive drugs with improved efficacy and safety profiles.
Specific TIQ derivatives act as potent and selective kappa opioid receptor antagonists []. These compounds could have therapeutic potential in treating various conditions, including pain, addiction, and mood disorders.
Numerous TIQ derivatives have been synthesized and evaluated for their PPARγ agonist activity [, , ]. These compounds regulate glucose and lipid metabolism and are being explored for their potential in treating metabolic disorders like diabetes and dyslipidemia.
Recent research suggests that some TIQ derivatives exhibit tumor-specific cytotoxic activity []. These findings highlight the potential of exploring TIQs as lead compounds for developing novel anticancer agents.
Several TIQ derivatives have been designed and synthesized as potential inhibitors of the West Nile Virus protease []. Targeting this viral enzyme could lead to developing new antiviral therapies.
A specific class of TIQ derivatives has shown potent and selective inhibition of DPP-IV []. These compounds hold promise for treating type 2 diabetes by increasing incretin levels.
Research has identified specific TIQ derivatives with potent bradycardic activity []. These findings suggest their potential as therapeutic agents for managing heart rate disorders.
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5